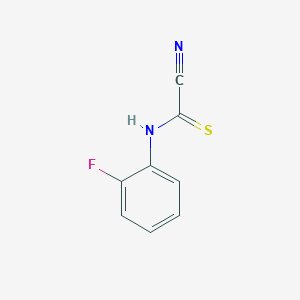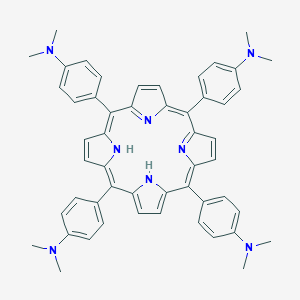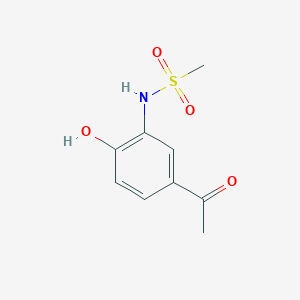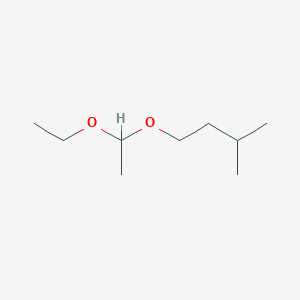
1-(1-Ethoxyethoxy)-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethoxy)-3-methylbutane is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. This compound is also known as tert-amyl ethyl ether and is a colorless liquid with a faint odor.
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxyethoxy)-3-methylbutane is not well understood. However, it is known to act as a non-polar solvent, which allows it to dissolve non-polar compounds. It is also known to have a low boiling point and low viscosity, which makes it an ideal solvent for certain chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1-(1-Ethoxyethoxy)-3-methylbutane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on the human body when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Ethoxyethoxy)-3-methylbutane in laboratory experiments is its ability to dissolve non-polar compounds. This makes it an ideal solvent for certain chemical reactions. Additionally, it has a low boiling point and low viscosity, which makes it easy to handle in the laboratory.
However, there are also some limitations to using 1-(1-Ethoxyethoxy)-3-methylbutane in laboratory experiments. It is not a polar solvent, which means that it cannot dissolve polar compounds. Additionally, it has a relatively low flash point, which means that it can be flammable and must be handled with care.
Orientations Futures
There are several future directions for research on 1-(1-Ethoxyethoxy)-3-methylbutane. One area of interest is its potential use as a fuel additive. It has been shown to improve the performance of gasoline engines and reduce emissions. Another area of interest is its potential use as a solvent for the extraction of natural products. It has been shown to be an effective extractant for certain compounds, and further research could lead to the development of new drugs and therapies.
Conclusion:
1-(1-Ethoxyethoxy)-3-methylbutane is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. It is a non-polar solvent that is commonly used in laboratory experiments. While there is limited information on its biochemical and physiological effects, it is considered to be a relatively safe compound with low toxicity. Future research on this compound could lead to the development of new drugs, therapies, and fuel additives.
Méthodes De Synthèse
The synthesis of 1-(1-Ethoxyethoxy)-3-methylbutane involves the reaction of tert-amyl alcohol with ethyl chloride in the presence of a strong acid catalyst. This reaction results in the formation of tert-amyl ethyl ether and hydrogen chloride gas. The reaction can be represented by the following equation:
C5H12OH + C2H5Cl → C8H18O + HCl
Applications De Recherche Scientifique
1-(1-Ethoxyethoxy)-3-methylbutane has been used in various scientific research applications. It is commonly used as a solvent for organic compounds and as an extractant for natural products. It has also been used as a fuel additive and a component in paint strippers. Additionally, it has been used as a reference compound in gas chromatography.
Propriétés
Numéro CAS |
13442-90-5 |
|---|---|
Nom du produit |
1-(1-Ethoxyethoxy)-3-methylbutane |
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-5-10-9(4)11-7-6-8(2)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
RGNYZOOSNYMRQE-UHFFFAOYSA-N |
SMILES |
CCOC(C)OCCC(C)C |
SMILES canonique |
CCOC(C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



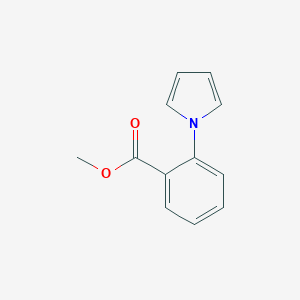
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
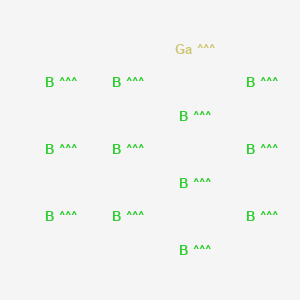

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
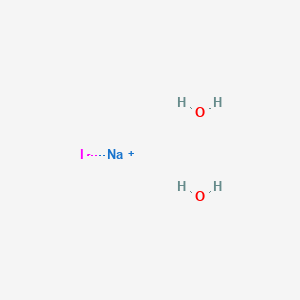
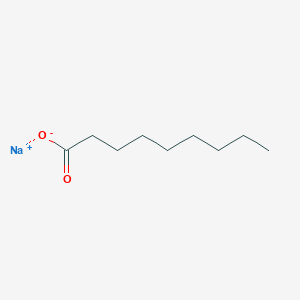
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
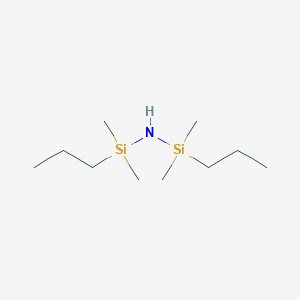
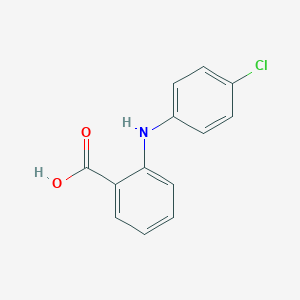
![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
